molecular formula C22H28Cl2N2O B1675132 Lorcainide hydrochloride CAS No. 58934-46-6

Lorcainide hydrochloride

Numéro de catalogue B1675132
Numéro CAS: 58934-46-6
Poids moléculaire: 407.4 g/mol
Clé InChI: FSFSWNBDCJVFGI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Lorcainide hydrochloride is a Class 1c antiarrhythmic agent . It is used to restore normal heart rhythm and conduction in patients with premature ventricular contractions, ventricular tachycardia, and Wolff–Parkinson–White syndrome . Lorcainide was developed by Janssen Pharmaceutica (Belgium) in 1968 under the commercial name Remivox .


Synthesis Analysis

The synthesis of Lorcainide starts by reducing the anil formed from the condensation of p-chloroaniline with N-carbethoxy-4-piperidone, with sodium borohydride (NaBH4). This is then acylated with phenacetyl chloride to produce amide 2. Selective hydrolysis with hydrobromic acid (HBr) followed by alkylation with isopropyl bromide completes the synthesis .


Molecular Structure Analysis

The molecular formula of Lorcainide hydrochloride is C22H27ClN2O . The molar mass is 370.92 g·mol−1 . The IUPAC name is N-(4-chlorophenyl)-N-(1-isopropylpiperidin-4-yl)-2-phenylacetamide .


Chemical Reactions Analysis

Lorcainide belongs to the class of organic compounds known as phenylacetamides .


Physical And Chemical Properties Analysis

The molecular weight of Lorcainide hydrochloride is 407.38 .

Applications De Recherche Scientifique

Treatment of Arrhythmia

  • Application: Lorcainide is used to treat cardiac dysrhythmia, a heart rate disorder that manifests as an altered cardiac rhythm . This condition can result from various factors, including ischemia, hypoxia, pH disruptions, B adrenergic activation, drug interactions, or the presence of diseased tissue .
  • Method of Application: Treatment aims to normalize cardiac rhythm by altering ion flow across the membrane. Antiarrhythmic agents like Lorcainide can reduce arrhythmia-related symptoms such as palpitations or syncope .
  • Results: While these agents can be effective, they often have a narrow therapeutic index and can also be proarrhythmic .

Treatment of Wolff–Parkinson–White Syndrome

  • Application: Wolff–Parkinson–White syndrome (WPW) is a pre-excitation syndrome in which individuals are predisposed to supraventricular tachyarrhythmias . Lorcainide is used to treat this condition .
  • Method of Application: People with WPW have an extra or accessory atrioventricular conduction pathway that causes re-entry tachycardia . Lorcainide helps to manage this condition.
  • Results: WPW is characterized by a short PR interval and a prolonged, slurred QRS complex . Lorcainide can help manage these symptoms.

Treatment of Premature Ventricular Contractions

  • Application: Premature ventricular contractions (PVCs) are extra heartbeats that begin in one of your heart’s two lower pumping chambers (ventricles). These extra beats disrupt your regular heart rhythm, sometimes causing you to feel a fluttering or a skipped beat in your chest . Lorcainide is used to help restore normal heart rhythm in patients with PVCs .
  • Method of Application: Lorcainide, as an antiarrhythmic agent, works by blocking certain electrical signals in the heart that can cause an irregular heartbeat .
  • Results: Treatment with Lorcainide can help manage the symptoms of PVCs and restore a normal heart rhythm .

Treatment of Ventricular Tachycardia

  • Application: Ventricular tachycardia is a fast, abnormal heart rate that begins in the lower chambers of the heart . It can cause symptoms such as dizziness, fainting, or, in severe cases, cardiac arrest . Lorcainide is used to treat this condition .
  • Method of Application: Lorcainide works by blocking the fast sodium channels in the heart, which can help slow down the heart rate .
  • Results: Lorcainide can help manage the symptoms of ventricular tachycardia and prevent complications such as cardiac arrest .

Treatment of Atrial Fibrillation

  • Application: Atrial fibrillation is an irregular and often rapid heart rate that can increase your risk of strokes, heart failure and other heart-related complications . Lorcainide is used to help restore normal heart rhythm in patients with atrial fibrillation .
  • Method of Application: Lorcainide, as an antiarrhythmic agent, works by blocking certain electrical signals in the heart that can cause an irregular heartbeat .
  • Results: Treatment with Lorcainide can help manage the symptoms of atrial fibrillation and restore a normal heart rhythm .

Treatment of Supraventricular Tachycardia

  • Application: Supraventricular tachycardia (SVT) is an abnormally fast heartbeat that originates somewhere above the lower chambers of the heart . It’s characterized by a rapid, irregular heartbeat that may cause symptoms such as palpitations, chest pain, or feeling faint . Lorcainide is used to treat this condition .
  • Method of Application: Lorcainide works by blocking the fast sodium channels in the heart, which can help slow down the heart rate .
  • Results: Lorcainide can help manage the symptoms of SVT and prevent complications such as cardiac arrest .

Safety And Hazards

Lorcainide hydrochloride is considered hazardous. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure), particularly affecting the respiratory system .

Orientations Futures

While Lorcainide appears useful against a variety of arrhythmias, longer-term studies are needed to confirm its continued efficacy and lack of unexpected side effects when used for long periods . There is also a need for more research into its potential applications and effects .

Propriétés

IUPAC Name

N-(4-chlorophenyl)-2-phenyl-N-(1-propan-2-ylpiperidin-4-yl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN2O.ClH/c1-17(2)24-14-12-21(13-15-24)25(20-10-8-19(23)9-11-20)22(26)16-18-6-4-3-5-7-18;/h3-11,17,21H,12-16H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSFSWNBDCJVFGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)N(C2=CC=C(C=C2)Cl)C(=O)CC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00974434
Record name N-(4-Chlorophenyl)-2-phenyl-N-[1-(propan-2-yl)piperidin-4-yl]acetamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00974434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lorcainide hydrochloride

CAS RN

58934-46-6
Record name Lorcainide hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58934-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lorcainide hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310411
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-Chlorophenyl)-2-phenyl-N-[1-(propan-2-yl)piperidin-4-yl]acetamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00974434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-chlorophenyl)-N-(1-isopropyl-4-piperidyl)phenylacetamide monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.894
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LORCAINIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1T1S98ONM1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lorcainide hydrochloride
Reactant of Route 2
Reactant of Route 2
Lorcainide hydrochloride
Reactant of Route 3
Lorcainide hydrochloride
Reactant of Route 4
Lorcainide hydrochloride
Reactant of Route 5
Lorcainide hydrochloride
Reactant of Route 6
Lorcainide hydrochloride

Citations

For This Compound
82
Citations
DL Keefe - The American Journal of Cardiology, 1984 - Elsevier
… Haemodynamic reactions after intravenous injection of lorcainide hydrochloride in acute myocardial infaiction. Eur J Caidiol 1981;12:237-242. 5. …
Number of citations: 13 www.sciencedirect.com
WK Amery, T Aerts - Cardiovascular Drug Reviews, 1983 - Wiley Online Library
… The molecular weight of lorcainide hydrochloride is 407.38 (370.92 + 36.46). Its melting temperature is 225-257C. , … Structural formula of lorcainide hydrochloride. …
Number of citations: 3 onlinelibrary.wiley.com
R Woestenborghs, M Michiels, J Heykants - Journal of Chromatography B …, 1979 - Elsevier
A method is described for the determination of the antiarrhythmic drug lorcainide hydrochloride and its three main metabolites in plasma, urine, faeces and tissues from man and animals…
Number of citations: 14 www.sciencedirect.com
A Shita, R Bernard, R Mostinckx… - European Journal of …, 1981 - europepmc.org
… Lorcainide hydrochloride given at the doses of 150 mg iv proved to be well tolerated at the … Lorcainide hydrochloride may thus be used as an antiarrhythmic drug in acute myocardial …
Number of citations: 16 europepmc.org
CE Eiriksson, RN Brogden - Drugs, 1984 - Springer
Synopsis: Lorcainide 1 is a type I antiarrhythmic drug of the local anaesthetic type. It can be given either intravenously or orally, and its pharmacokinetic properties allow relatively long (…
Number of citations: 19 link.springer.com
X Luo, FD Zeng - Yao xue xue bao= Acta Pharmaceutica Sinica, 1995 - europepmc.org
… The recoveries of lorcainide hydrochloride at 40, 200 and 400 … Linear calibration curve for lorcainide hydrochloride was … and pharmacokinetic study of lorcainide hydrochloride. …
Number of citations: 1 europepmc.org
W Meuldermans, R Hurkmans, E Swysen… - European journal of …, 1983 - Springer
After po or iv administration of 3 H-lorcainide, excretion of the radioactivity was almost complete within four days. In rats and dogs, about 35 % of the dose was excreted in the urine and …
Number of citations: 11 link.springer.com
E Carmeliet, PA Janssen, R Marsboom… - … et de Thérapie, 1978 - europepmc.org
… Lorcainide hydrochloride or N-(4-chlorophenyl)-N-[1-(1-methyl-ethyl)-4-piperidinyl]benzeneacetamide mono-hydrochloride (R 15889) is a new anti-arrhythmic drug. Studies in dogs …
Number of citations: 84 europepmc.org
WFJ Lauwers, WEG Meuldermans… - European journal of drug …, 1983 - Springer
… Table I : Major ions and corresponding relative intensities of lorcainide hydrochloride, the metabolites and available reference compounds. The data of the available TMS-derivatives …
Number of citations: 3 link.springer.com
WK Amery, JJ Heykants, R Xhonneux, G Towse… - Acta …, 1981 - europepmc.org
… This is a first review of lorcainide hydrochloride, a new antiarrhythmic agent with local anaesthetic activity. The antiarrhythmic actions of lorcainide are mediated by an impairment of fast …
Number of citations: 33 europepmc.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.